molecular formula C15H11N3O B565942 (6-Aminopyridin-2-yl)(quinolin-2-yl)methanone CAS No. 1797987-05-3

(6-Aminopyridin-2-yl)(quinolin-2-yl)methanone

Cat. No.: B565942
CAS No.: 1797987-05-3
M. Wt: 249.273
InChI Key: RJGGHMQYQSFINL-UHFFFAOYSA-N
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Description

(6-Aminopyridin-2-yl)(quinolin-2-yl)methanone is a heterocyclic compound that features both pyridine and quinoline rings. This compound is known for its complex molecular structure, which makes it a valuable building block in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Aminopyridin-2-yl)(quinolin-2-yl)methanone typically involves the reaction of 2-chloroquinoline with 6-aminopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(6-Aminopyridin-2-yl)(quinolin-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinolin-2-yl derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized quinolin-2-yl derivatives, reduced pyridin-2-yl derivatives, and substituted analogs with various functional groups .

Scientific Research Applications

(6-Aminopyridin-2-yl)(quinolin-2-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (6-Aminopyridin-2-yl)(quinolin-2-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (6-Aminopyridin-2-yl)(quinolin-2-yl)methanone: Known for its unique combination of pyridine and quinoline rings.

    Quinolin-2-ylmethanone: Lacks the aminopyridinyl group, making it less versatile in certain applications.

    Pyridin-2-ylmethanone: Lacks the quinolinyl group, which can limit its bioactivity and chemical reactivity.

Uniqueness

The presence of both pyridine and quinoline rings in this compound makes it a unique compound with enhanced chemical reactivity and potential bioactivity. This dual-ring structure allows for a broader range of chemical modifications and applications compared to similar compounds .

Properties

IUPAC Name

(6-aminopyridin-2-yl)-quinolin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O/c16-14-7-3-6-12(18-14)15(19)13-9-8-10-4-1-2-5-11(10)17-13/h1-9H,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGGHMQYQSFINL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)C3=NC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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